molecular formula C24H20N4O4S B6522635 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 896697-76-0

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Número de catálogo: B6522635
Número CAS: 896697-76-0
Peso molecular: 460.5 g/mol
Clave InChI: ZDHMNIZSEUOUED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a quinazoline core substituted at position 4 with a 2H-1,3-benzodioxol-5-ylamino group and at position 2 with a sulfanyl bridge linked to an acetamide moiety bearing a 3-methoxyphenyl group. The quinazoline scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications . The benzodioxol group enhances metabolic stability, while the 3-methoxyphenyl moiety may improve lipophilicity and membrane permeability. Structural analogs of this compound have demonstrated biological activities ranging from anti-inflammatory to anti-exudative effects .

Propiedades

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-30-17-6-4-5-15(11-17)25-22(29)13-33-24-27-19-8-3-2-7-18(19)23(28-24)26-16-9-10-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHMNIZSEUOUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. The presence of the benzodioxole and quinazoline moieties suggests potential interactions with various biological targets.

PropertyValue
IUPAC Name2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Molecular FormulaC17H16N4O3S
Molecular Weight356.39 g/mol

Antiproliferative Activity

Research indicates that compounds with similar structural features have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazoline have been reported to inhibit cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cells.

Case Study:
A study examining the antiproliferative activity of related quinazoline derivatives found that certain modifications led to IC50 values as low as 1.2 µM against MCF-7 cells . This suggests that the target compound may exhibit similar or enhanced activity due to its unique structural components.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity: The compound may interact with specific kinases or other enzymes involved in cell proliferation.
  • Induction of Apoptosis: By modulating signaling pathways, it may promote programmed cell death in malignant cells.
  • Antioxidant Properties: Some studies suggest that compounds with a benzodioxole structure possess antioxidant capabilities, which could contribute to their therapeutic effects .

Antimicrobial Activity

Preliminary studies suggest that compounds structurally related to the target compound exhibit antimicrobial properties. For example, certain benzodioxole derivatives have shown activity against Gram-positive bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL

These findings imply that the target compound may also possess similar antimicrobial properties, warranting further investigation.

Synthesis and Characterization

The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions involving:

  • Formation of the Benzodioxole Ring : Achieved through cyclization reactions.
  • Coupling Reactions : The quinazoline moiety is introduced via amide bond formation techniques.

Pharmacological Studies

Pharmacological evaluations have demonstrated that modifications in the substituents on the benzodioxole and quinazoline rings significantly affect biological activity. For example, increasing the number of methoxy groups on the phenyl ring has been correlated with enhanced antiproliferative effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several acetamide derivatives, particularly in the sulfanyl-linked heterocyclic core and acetamide side chain. Below is a comparative analysis with key analogs:

Compound Name / Structure Key Features Biological Activity Reference
Target Compound : 2-({4-[(2H-1,3-Benzodioxol-5-yl)Amino]Quinazolin-2-yl}Sulfanyl)-N-(3-Methoxyphenyl)Acetamide Quinazoline core, benzodioxol group, 3-methoxyphenyl acetamide Hypothesized anti-inflammatory/anti-exudative activity (based on analogs)
2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetamide Quinazolinone core, phenyl substitution, ethylamino side chain Anti-inflammatory activity (slightly stronger than Diclofenac), moderate ulcerogenic risk
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Triazole core, furan substitution Anti-exudative activity (comparable to Diclofenac at 10 mg/kg)
N-(1,3-Benzodioxol-5-yl)-2-{(2-Chlorobenzyl)[(4-Chlorophenyl)Sulfonyl]Amino}Acetamide Benzodioxol group, sulfonyl bridge, dichlorophenyl substitution Unknown biological activity; structural similarity suggests potential CNS targeting
2-{[4-Amino-5-(2,4-Dichlorophenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(9-Ethylcarbazol-3-yl)Acetamide Triazole core, dichlorophenyl and carbazole groups Likely anticancer/kinase inhibition (carbazole moiety)

Activity and Selectivity

  • Anti-Inflammatory Potential: The quinazoline-based analog in exhibited superior anti-inflammatory activity to Diclofenac, suggesting the target compound’s quinazoline core may enhance binding to cyclooxygenase (COX) or interleukin pathways. The benzodioxol group could further modulate selectivity and reduce ulcerogenic risk compared to phenyl-substituted analogs .
  • Anti-Exudative Effects : Triazole-based acetamides (e.g., ) show efficacy in reducing exudate formation, but the target compound’s larger quinazoline scaffold may improve pharmacokinetic properties, such as half-life or tissue penetration .

Pharmacokinetic and Toxicity Considerations

  • The 3-methoxyphenyl group in the target compound likely enhances lipophilicity (clogP ~3.5 predicted) compared to polar carbazole () or sulfonyl-containing analogs (). This could improve blood-brain barrier penetration but may increase hepatotoxicity risk.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.